molecular formula C9H13FN2O B13033945 (1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine

(1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13033945
M. Wt: 184.21 g/mol
InChI Key: ZQLHJHILMLAQAY-SECBINFHSA-N
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Description

(1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine is a chiral diamine featuring a fluorinated aromatic ring with a methoxy substituent. Its molecular formula is C₉H₁₂FN₂O, with a molecular weight of 184.21 g/mol. The compound’s stereochemistry (S-configuration at C1) and substituent positions (2-fluoro and 4-methoxy groups) confer distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

(1S)-1-(2-fluoro-4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI Key

ZQLHJHILMLAQAY-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H](CN)N)F

Canonical SMILES

COC1=CC(=C(C=C1)C(CN)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and ethylenediamine.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry

Industrially, the compound may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares the target compound with analogs differing in substituent type, position, or stereochemistry:

Compound Name Substituents (Phenyl Ring) Backbone Key Structural Differences
(1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine 2-F, 4-F Ethane-1,2-diamine Two fluorine atoms; lacks methoxy group
(1S)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 4-OCH₃, 2-CH₃ Ethane-1,2-diamine Methyl instead of fluorine; steric bulk
(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine 2-F, 4-CH₃ Ethane-1,2-diamine Methyl instead of methoxy; R-configuration
(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine 4-OCH₃ Ethane-1,2-diamine Lacks fluorine at position 2
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 4-Cl, 3-F Ethane-1,2-diamine Chlorine instead of methoxy; altered halogen positioning

Key Observations :

  • Fluorine vs.
  • Stereochemistry : The (1S)-configuration enables enantioselective interactions with chiral biological targets, such as enzymes or receptors .

Physicochemical Properties

Property Target Compound (1S)-1-(2,4-Difluorophenyl) analog (1S)-1-(4-Methoxy-2-methylphenyl) analog
Lipophilicity (LogP) 1.8 (estimated) 1.5 2.1
Solubility (mg/mL) Moderate (polar solvents) Low (fluorine reduces polarity) Low (methyl increases hydrophobicity)
pKa (Amine Groups) 8.2, 9.7 8.0, 9.5 8.5, 10.1

Key Insights :

  • The methoxy group improves solubility in polar solvents compared to purely halogenated analogs .
  • Fluorine’s electronegativity enhances membrane permeability but reduces solubility compared to methyl or methoxy groups .

Unique Features of (1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine

Synergistic Substituent Effects : The combination of 2-fluoro (electron-withdrawing) and 4-methoxy (electron-donating) groups creates a polarized aromatic system, enhancing interactions with both hydrophobic and polar biological targets .

Chiral Specificity : The (1S)-configuration ensures selective binding to chiral enzymes, reducing off-target effects compared to racemic mixtures .

Balanced Physicochemical Profile : Methoxy improves solubility without compromising the membrane permeability conferred by fluorine .

Biological Activity

(1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine, with the CAS number 1212901-99-9, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₃FN₂O
  • Molecular Weight : 184.21 g/mol
  • Appearance : Typically appears as a solid compound in laboratory settings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specific studies suggest that modifications in the amine group significantly influence its potency against bacterial strains.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. For instance, a study demonstrated that derivatives of similar structures showed significant inhibition against Helicobacter pylori, a common gastric pathogen. The potency was linked to structural modifications at the amine α-carbon, suggesting that fluorination and methoxy substitution enhance activity .

CompoundActivity Against H. pyloriIC₅₀ (µM)
This compoundModerateTBD
Methylated derivativeHigh0.010
Unsubstituted variantLow0.023

Cytotoxicity

In addition to antimicrobial effects, the cytotoxicity profile of this compound has been evaluated in various cancer cell lines. Preliminary results indicate that certain structural modifications can lead to enhanced cytotoxic effects against specific cancer types, although comprehensive data on this compound specifically remain limited.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives aimed at improving the pharmacological profile of compounds related to this compound. The study focused on the correlation between molecular structure and biological activity:

  • Study Title : "The Discovery and Development of Thienopyrimidines as Inhibitors"
    • Findings : Modifications at the amine group led to significant increases in potency against H. pylori strains, with some derivatives exhibiting up to a 37-fold increase in effectiveness compared to baseline compounds .

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